
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a glycerol backbone esterified with pentadecanoic acid and a deuterated unsaturated fatty acid, making it a subject of interest in both synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps:
Esterification: The glycerol backbone is esterified with pentadecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Deuteration: The unsaturated fatty acid is subjected to deuteration, often using deuterium gas (D2) in the presence of a palladium catalyst to introduce deuterium atoms at specific positions.
Coupling: The deuterated fatty acid is then coupled with the esterified glycerol backbone using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions:
Oxidation: The unsaturated fatty acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: LiAlH4 in anhydrous ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学研究应用
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and deuteration reactions.
Biology: Investigated for its potential role in lipid metabolism and as a tracer in metabolic studies due to its deuterium labeling.
Medicine: Explored for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialized lubricants and surfactants.
作用机制
The mechanism of action of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The deuterium atoms can provide insights into the metabolic pathways and the stability of the compound in biological systems. The ester groups may undergo hydrolysis, releasing the fatty acids, which can then participate in various metabolic processes.
相似化合物的比较
Similar Compounds
1,3-di(pentadecanoyloxy)propan-2-yl octadec-9-enoate: Similar structure but without deuterium labeling.
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate: Similar structure with a different unsaturated fatty acid.
Uniqueness
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is unique due to its deuterium labeling, which makes it valuable for metabolic studies and tracing experiments. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing unique insights into its behavior in various environments.
属性
分子式 |
C51H96O6 |
|---|---|
分子量 |
812.3 g/mol |
IUPAC 名称 |
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i1D3,4D2,7D2 |
InChI 键 |
YUNYDLOKHYJQAT-OTEPLKBXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
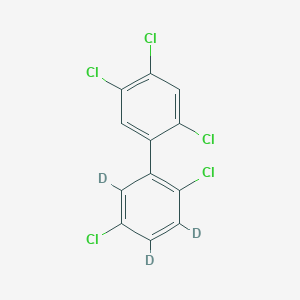
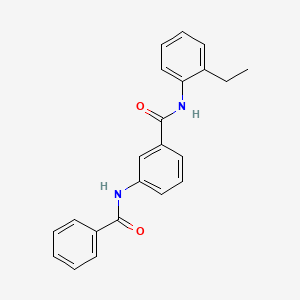
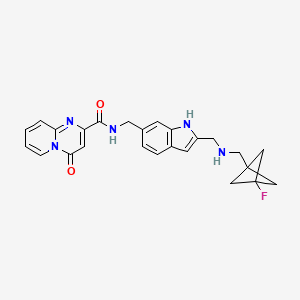
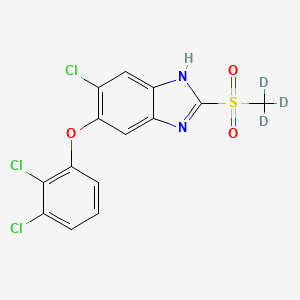
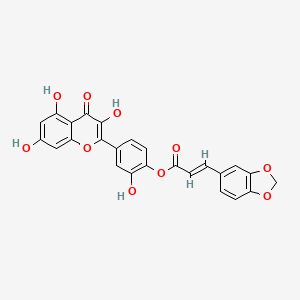
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
